2-methoxy-N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide
Description
This compound is a heterocyclic derivative featuring a thiazolo[2,3-b]quinazolinone core fused with a methoxy-substituted benzenecarboxamide group and a sulfanyl-linked phenyl moiety.
Properties
IUPAC Name |
2-methoxy-N-[2-[(5-oxo-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methylsulfanyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3S2/c1-31-21-12-6-3-9-18(21)23(29)26-20-11-5-7-13-22(20)32-14-16-15-33-25-27-19-10-4-2-8-17(19)24(30)28(16)25/h2-13,16H,14-15H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COPLGQOUDDXHCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC=C2SCC3CSC4=NC5=CC=CC=C5C(=O)N34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methoxy-N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide , also known by its CAS number 477868-84-1 , is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and research findings.
- Molecular Formula : C25H21N3O3S2
- Molecular Weight : 475.58 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its structural components, particularly the thiazoloquinazoline moiety. Quinazolines and their derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities. The thiazole ring enhances the interaction with biological targets such as enzymes and receptors.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds structurally similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| NCI-H522 (Lung) | 0.34 | |
| OVCAR-3 (Ovarian) | 0.33 | |
| MCF7 (Breast) | 0.52 | |
| PC-3 (Prostate) | 0.56 |
These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Quinazoline derivatives have also been evaluated for their antimicrobial properties. For example, certain substituted quinazolines demonstrated effectiveness against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. While specific data on the compound is limited, its structural similarity to active compounds suggests potential antimicrobial activity.
Case Studies
- Anticonvulsant Activity : A study focused on thiazoloquinazoline derivatives indicated that some compounds exhibited anticonvulsant properties in animal models. The mechanism was hypothesized to involve modulation of neurotransmitter systems, which could be relevant for the compound under discussion .
- Solid-phase Synthesis and Stability : Research on synthesizing thiazoloquinazolines revealed that certain derivatives exhibited stability issues under UV light but maintained stability in dark conditions. This finding is crucial for understanding the compound's storage and handling requirements in laboratory settings .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 2-methoxy-N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide exhibit significant anticancer activities. For instance:
- In vitro Studies : Compounds containing thiazoloquinazoline structures have shown promising results against various cancer cell lines, including prostate and colon cancers. The mechanism often involves the inhibition of key signaling pathways related to cell proliferation and survival .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Studies on related compounds have demonstrated efficacy against a range of microorganisms, including bacteria and fungi. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Case Studies
- Antitumor Activity Assessment : In a study evaluating the anticancer effects of thiazoloquinazolines, compounds were tested against human cancer cell lines using assays such as MTT and colony formation tests. Results indicated that certain derivatives significantly reduced cell viability in a dose-dependent manner .
- Antimicrobial Testing : A series of thiazole derivatives were synthesized and screened for antimicrobial activity using disk diffusion methods against pathogens like Staphylococcus aureus and Candida albicans. Results showed that specific modifications to the thiazole ring enhanced activity against these strains .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Comparison
- Thiazoloquinazolinone vs. However, triazoles [7–9] exhibit tautomerism (thione-thiol equilibrium), enhancing their adaptability in binding pockets .
- Sulfanyl Linker vs. Sulfonamides : The sulfanyl group in the target compound offers moderate polarity and flexibility, contrasting with the planar, strongly H-bond-accepting sulfonamide group in ’s derivatives.
Spectroscopic and Physicochemical Properties
Table 3: Spectroscopic Data
- The absence of ν(S-H) (~2500–2600 cm⁻¹) in the target compound and triazoles [7–9] confirms thione tautomer dominance, critical for stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
